4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Overview
Description
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
This allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and protein receptors .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antiseptic, anticancer, and anti-glycation effects .
Preparation Methods
The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold . Another efficient approach involves the use of enamino ketones as building blocks, which are reacted in the presence of triethylamine in 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced by other functional groups using appropriate nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include pyridine, triethylamine, and various solvents like 1,4-dioxane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazole derivatives: These compounds are structurally related and are known for their wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other related compounds.
Properties
IUPAC Name |
4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWGRXKFQCJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408309 | |
Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685107-38-4 | |
Record name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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